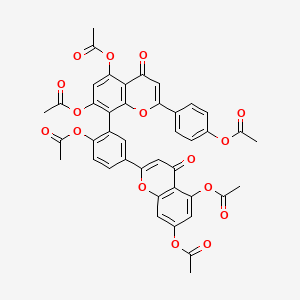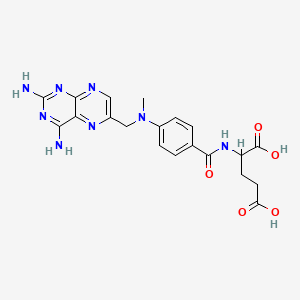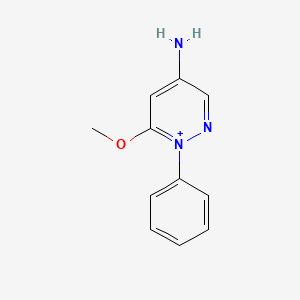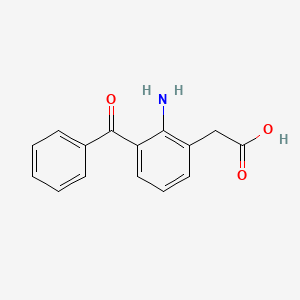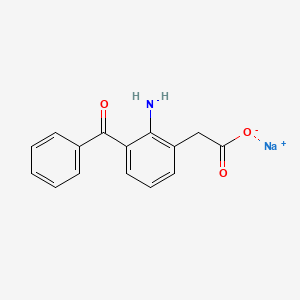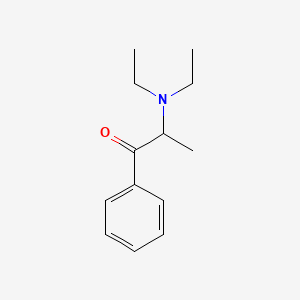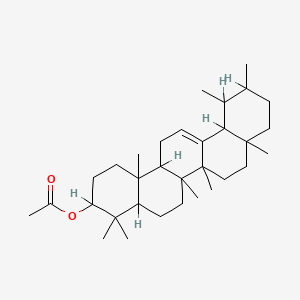
A-amyrin acetate
Overview
Description
Alpha-Amyrenyl acetate, also known as α-Amyrin acetate, is a triterpenoid compound with the molecular formula C32H52O2. It is derived from α-Amyrin, a naturally occurring pentacyclic triterpenoid found in various plant resins. This compound is known for its anti-inflammatory, antispasmodic, and muscle relaxant properties .
Mechanism of Action
Target of Action
Alpha-Amyrin acetate, a natural triterpenoid, has been found to interact with several targets in the body. It has been shown to have anti-inflammatory activity, antispasmodic profile, and a relaxant effect . It also interacts with the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in pain sensation, mood, and memory .
Mode of Action
Alphthis compound exerts its effects through various mechanisms. It has been found to bind to the minor groove of herring sperm deoxyribonucleic acid (hs-DNA), preferentially binding to the A–T-rich regions . This interaction is believed to be facilitated by hydrophobic interactions . In addition, alphthis compound has been shown to inhibit the production of cytokines and the expression of NF-κB, CREB, and cyclooxygenase 2 , which are involved in inflammation and pain sensation.
Biochemical Pathways
The biosynthesis pathway of terpenoids in plants involves and regulates a number of pathways, where bioactive compounds like squalene, lupeol, vitamin E, patchouli alcohol, eucalyptol, and linalyl acetate are synthesized . Alphthis compound is a part of this class of compounds. It has been shown to exert antihyperglycemic and hypolipidemic effects, suggesting its involvement in metabolic pathways .
Pharmacokinetics
It has been shown to have a good capacity to penetrate the blood–brain barrier , which suggests that it can exert its effects in the central nervous system. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of alphthis compound.
Result of Action
Alphthis compound has been shown to have several molecular and cellular effects. It has been found to reduce blood glucose levels, total cholesterol, and serum triglycerides in mice . It also effectively reduced the elevated plasma glucose levels during the oral glucose tolerance test . Moreover, it has been shown to have a beneficial effect on the preservation of beta cell integrity .
Action Environment
The action of alphthis compound can be influenced by various environmental factors. For instance, it has been shown to have antihyperglycemic and hypolipidemic effects in mouse models of streptozotocin (STZ)-induced diabetes and high-fat diet-induced hyperlipidemia . This suggests that the compound’s action, efficacy, and stability can be influenced by the metabolic state of the organism.
Biochemical Analysis
Biochemical Properties
Alpha-Amyrin acetate interacts with various biomolecules, contributing to its biological activity. It has been shown to bind with herring sperm deoxyribonucleic acid (hs-DNA), preferentially at the A-T rich regions . This interaction is believed to be facilitated by hydrophobic interactions .
Cellular Effects
Alphthis compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce blood glucose levels and improve lipid profiles in streptozotocin-induced diabetic mice . It also appears to have a protective effect on beta cells in the pancreas .
Molecular Mechanism
The molecular mechanism of action of alphthis compound involves its interaction with various biomolecules. It has been suggested that alphthis compound exerts its effects through activation of the cannabinoid receptors CB1 and CB2, and by inhibiting the production of cytokines and expression of NF-κB, CREB, and cyclooxygenase 2 .
Temporal Effects in Laboratory Settings
The effects of alphthis compound have been observed over time in laboratory settings. For instance, it has been shown to have long-lasting antinociceptive and anti-inflammatory properties in animal models .
Dosage Effects in Animal Models
In animal models, the effects of alphthis compound have been observed to vary with dosage. For example, at a dosage of 100mg/kg, it has been shown to manifest a hypolipidemic effect
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Amyrenyl acetate can be synthesized through the acetylation of α-Amyrin. The process typically involves the reaction of α-Amyrin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of A-amyrin acetate follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Techniques like column chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
Alpha-Amyrenyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to α-Amyrin.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields α-Amyrin.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Amyrenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.
Biology: Studied for its anti-inflammatory and antispasmodic properties.
Medicine: Investigated for potential therapeutic uses in treating inflammation and muscle spasms.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties .
Comparison with Similar Compounds
Alpha-Amyrenyl acetate is compared with other triterpenoid compounds such as:
Beta-Amyrin acetate: Similar in structure but differs in its biological activity.
Ursolic acid acetate: Another triterpenoid with distinct anti-inflammatory properties.
Oleanolic acid acetate: Known for its hepatoprotective effects.
Uniqueness
Alpha-Amyrenyl acetate stands out due to its potent anti-inflammatory and antispasmodic activities, making it a valuable compound for research and therapeutic applications .
Conclusion
Alpha-Amyrenyl acetate is a versatile triterpenoid with significant potential in various fields of research and industry. Its unique properties and diverse applications make it a compound of great interest for further study and development.
Properties
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h10,20-21,24-27H,11-19H2,1-9H3/t20-,21+,24+,25-,26+,27+,29-,30+,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXDFWBZZQHDRO-NSTYLNEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863-76-3 | |
| Record name | α-Amyrin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amyrin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-AMYRIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266N1630AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for α-amyrin acetate?
A1: α-Amyrin acetate has demonstrated a range of activities in various studies, including:
- Anti-inflammatory: It reduces inflammation in models like carrageenan-induced paw edema and TPA-induced ear inflammation [, ].
- Antimicrobial: It shows activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains [, ].
- Antimalarial: It exhibits larvicidal, pupicidal, and fecundity-reducing effects against the malaria vector Anopheles stephensi [, ].
- Antityrosinase: It displays moderate inhibitory activity against the tyrosinase enzyme, suggesting potential for skin-lightening applications [, ].
Q2: How does α-amyrin acetate exert its anti-inflammatory effects?
A2: While the precise mechanism remains under investigation, several studies suggest α-amyrin acetate may:
- Inhibit the 5-lipoxygenase pathway, reducing the production of pro-inflammatory mediators like 5-HETE [].
- Suppress neutrophil infiltration, a key process in the inflammatory response [].
Q3: Does α-amyrin acetate affect fertility?
A3: Research in male albino rats indicates that oral administration of α-amyrin acetate (10 mg/rat/day for 60 days) resulted in a significant decrease in reproductive organ weights, sperm motility, and sperm density, ultimately leading to complete suppression of fertility []. Histological analysis revealed a decline in germ cell populations and significant alterations in testicular biochemistry.
Q4: What is the molecular formula and weight of α-amyrin acetate?
A4:
Q5: What spectroscopic data is available for characterizing α-amyrin acetate?
A5: α-Amyrin acetate is commonly characterized using techniques like:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule [, , , , ].
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern, aiding in structural elucidation [, , ].
- Infrared Spectroscopy (IR): IR spectroscopy reveals functional groups present in the molecule, such as the acetate ester group [].
Q6: How stable is α-amyrin acetate under different conditions?
A6: Limited information is available on the specific stability of α-amyrin acetate under varying conditions. Further research is needed to evaluate factors such as:
Q7: Are there specific applications where α-amyrin acetate's properties are advantageous?
A7: Based on its reported bioactivities, potential applications of α-amyrin acetate may include:
- Topical anti-inflammatory agents: Its presence in shea butter, known for its skin-soothing properties, suggests potential in dermatological formulations [].
- Insect repellents or larvicides: Its effects on mosquito vectors highlight possibilities for vector control applications [, ].
- Ingredients in cosmetic formulations: Its antityrosinase activity suggests potential in skin-lightening or depigmentation products [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


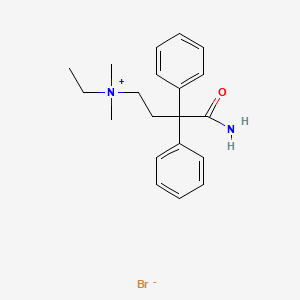

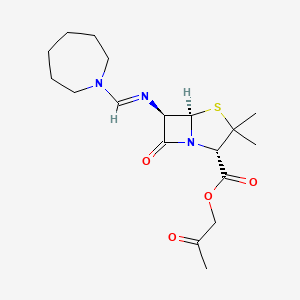
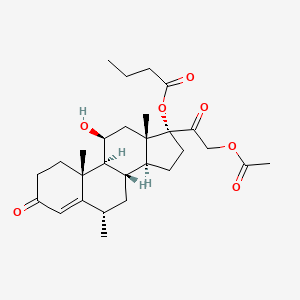

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
